7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
Molecular Structure Analysis
The molecular formula of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is C10H12FN . The InChI code is 1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 .Physical And Chemical Properties Analysis
The molecular weight of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is 165.21 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
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Biological Potential of Indole Derivatives : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .
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Fluorescent Small Molecule Donors : Fluorescent small molecule donors (FSMDs) have emerged to meet challenges in dosage control, targeted delivery, spatiotemporal feedback, as well as the efficiency evaluation of small molecules. FSMDs enable controllable release and non-invasive real-time monitoring, providing significant advantages for drug development and clinical diagnosis .
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Anti-Tumor Activity of Novel Compounds : The preliminary bioassay indicated that compounds I1, I10 and II1 exhibited better anti-tumor activity than the rest of the target compounds and gefitinib against A549 cell based assay, which demonstrated that compounds I1, I10 and II1 are potential agents for cancer therapy .
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Synthesis of Anti-Depressant Molecules : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
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Aromatic Nucleophilic Substitution Reactions : Aromatic nucleophilic substitution reactions are one of the most important reactions in organic chemistry from the viewpoint of both mechanisms and practical applications as they result in the formation of chemically important C-C, C-S, and C-O bonds .
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Synthesis of 1,5-Naphthyridine Derivatives : A wide range of 1,5-naphthyridine derivatives were efficiently hydrogenated to give 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% ee and full conversions .
Safety And Hazards
The safety information for 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine indicates that it may cause skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYTHBAQDOFSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.